(3-(Benzyloxy)-4-ethoxyphenyl)boronic acid
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Overview
Description
(3-(Benzyloxy)-4-ethoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-4-ethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)-4-ethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(3-(Benzyloxy)-4-ethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-4-ethoxyphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The compound can also participate in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
(3-(Benzyloxy)-4-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(3-(Benzyloxy)phenyl)boronic acid: Lacks the ethoxy group, making it less sterically hindered.
Uniqueness
(3-(Benzyloxy)-4-ethoxyphenyl)boronic acid is unique due to the presence of both benzyloxy and ethoxy groups, which can influence its reactivity and steric properties. These substituents can enhance its solubility and make it a more versatile reagent in organic synthesis .
Properties
CAS No. |
1003042-53-2 |
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Molecular Formula |
C15H17BO4 |
Molecular Weight |
272.11 g/mol |
IUPAC Name |
(4-ethoxy-3-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H17BO4/c1-2-19-14-9-8-13(16(17)18)10-15(14)20-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 |
InChI Key |
KBIXZGRNHSKIMG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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